

Introduction: The Strategic Advantage of Acetyloxy-PEG

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Compound of Interest

Compound Name: (2-(2-Oxopropoxy)ethoxy)methyl
Acetate
Cat. No.: B1161770

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Acetyloxy-PEG linkers (often referred to as Ketone-PEG linkers) represent a specialized class of heterobifunctional polyethylene glycol (PEG) reagents designed for the convergent synthesis of Proteolysis Targeting Chimeras (PROTACs).

Structurally, these linkers feature a standard PEG backbone terminated with an acetyloxy group (

). This methyl ketone moiety serves as a unique bioorthogonal handle, enabling a "click-like" oxime ligation with hydroxylamine-functionalized ligands.

Why use Acetyloxy-PEG in PROTACs?

- **Convergent Assembly:** Unlike linear synthesis, which requires sequential steps on a growing molecule, this approach allows you to synthesize and purify the E3 ligase binder and the Target Protein (POI) binder separately.
- **Library Generation:** You can create a "library" of E3-ligase-Ketone derivatives and mix them with various POI-Alkoxyamine ligands to rapidly screen linker lengths and compositions.

- **Bioorthogonality:** The ketone-alkoxyamine reaction occurs under mild, aqueous-compatible conditions and is orthogonal to amines, carboxyls, and thiols commonly found in drug scaffolds.
- **Stability:** The resulting oxime bond () is significantly more hydrolytically stable than hydrazones and is generally stable in physiological environments.

Chemical Biology Mechanism: Oxime Ligation

The core chemistry involves the condensation of the Acetonyloxy (Ketone) group on the linker with an Alkoxyamine (Aminoxy) group on the complementary ligand.

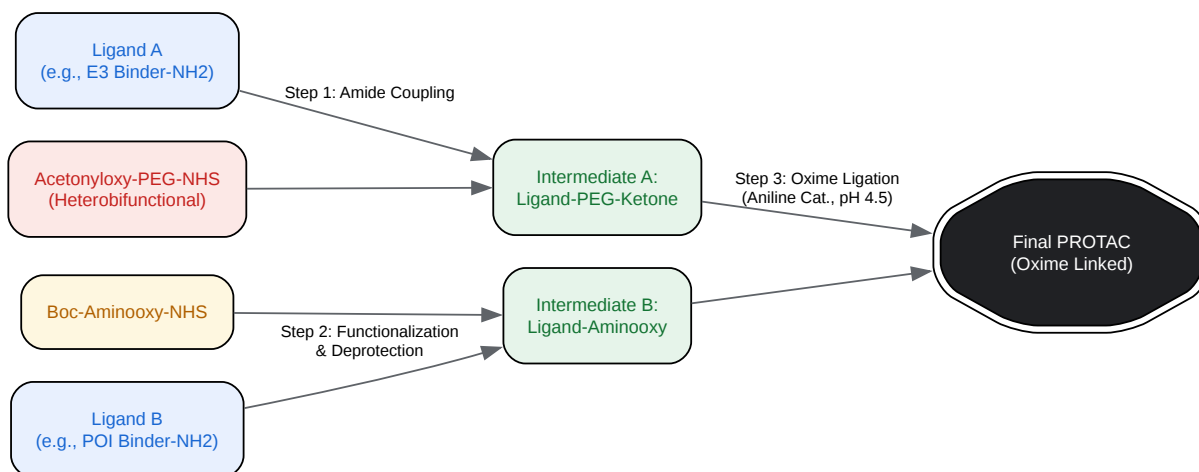
Reaction:

Key Mechanistic Features:

- **Nucleophilic Attack:** The nitrogen lone pair of the alkoxyamine attacks the electrophilic carbonyl carbon of the ketone.
- **Dehydration:** Loss of water drives the formation of the double bond.
- **Catalysis:** The reaction is slow at neutral pH. Aniline (or -phenylenediamine) is used as a nucleophilic catalyst. It forms a highly reactive Schiff base intermediate with the ketone, which then rapidly transiminates with the alkoxyamine to form the stable oxime.

Experimental Workflow & Diagrams

Figure 1: Convergent Synthesis Strategy



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Caption: Convergent workflow for PROTAC assembly. Ligand A is functionalized with the Acetonyloxy-PEG linker, while Ligand B is modified to contain an aminoxy group. The two are coupled in the final step.

Detailed Protocol

Phase 1: Synthesis of Ketone-Functionalized Ligand (Ligand A)

Objective: Attach the Acetonyloxy-PEG linker to an amine-bearing ligand (e.g., Thalidomide-NH₂ or VHL-NH₂).

Materials:

- Ligand A (containing a primary or secondary amine).
- Acetonyloxy-PEG-NHS Ester (e.g., from BroadPharm or chemically synthesized).
- Anhydrous DMF or DMSO.

- DIPEA (N,N-Diisopropylethylamine).

Step-by-Step:

- Dissolution: Dissolve 10 μmol of Ligand A in 500 μL anhydrous DMF.
- Activation: Add 3.0 equivalents of DIPEA to the solution.
- Coupling: Add 1.2 equivalents of Acetonyloxy-PEG-NHS.
- Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen.
 - Monitoring: Check reaction progress via LC-MS. Look for mass shift:
.
- Work-up:
 - Dilute with Ethyl Acetate (EtOAc).^{[1][2]}
 - Wash 3x with water/brine to remove unreacted PEG and DMF.
 - Dry over

, filter, and concentrate.
 - Purification: If necessary, purify via Flash Chromatography (DCM/MeOH gradient).
- Result: You now have Ligand A-PEG-Acetonyloxy (Stable intermediate).

Phase 2: Synthesis of Aminoxy-Functionalized Ligand (Ligand B)

Objective: Introduce a reactive

group to the second ligand.

Materials:

- Ligand B (Amine-bearing).[3][4]
- Boc-Aminoxy-NHS Ester (Commercial reagent).
- TFA (Trifluoroacetic acid).

Step-by-Step:

- Coupling: React Ligand B with Boc-Aminoxy-NHS in DMF/DIPEA (similar to Phase 1).
- Isolation: Isolate the Boc-protected intermediate.
- Deprotection: Dissolve the intermediate in 20% TFA in DCM (1 mL). Stir for 30 min at RT.
- Evaporation: Remove solvent and TFA under vacuum/nitrogen stream.
- Result: Ligand B-O-NH₂ (salt form). Note: Use immediately or store frozen.

Phase 3: The "Click" Oxime Ligation

Objective: Join the two halves to form the active PROTAC.

Materials:

- Ligand A-PEG-Acetyloxy (from Phase 1).
- Ligand B-O-NH₂ (from Phase 2).
- Aniline (Catalyst).
- Reaction Buffer: 100 mM Sodium Acetate buffer, pH 4.5 (or DMSO with 5% Acetic Acid).

Step-by-Step:

- Preparation: Dissolve Ligand A-PEG-Acetyloxy (1.0 eq) and Ligand B-O-NH₂ (1.2 eq) in the minimal amount of DMSO (e.g., 100 μ L).
- Buffering: Dilute with Reaction Buffer to reach a final concentration of ~10–50 mM reactants.

- Note: If solubility is an issue, use a 1:1 mixture of DMSO/Buffer.
- Catalysis: Add Aniline to a final concentration of 100 mM.
 - Why? Aniline forms a Schiff base with the ketone, accelerating the reaction by 10–100x.
- Reaction: Incubate at RT for 4–16 hours.
- Monitoring: LC-MS will show the formation of the oxime product (Sum of masses - 18 Da for water loss).
- Purification:
 - Inject the crude mixture directly onto a Preparative HPLC (C18 column).
 - Gradient: Water (0.1% Formic Acid) / Acetonitrile.
 - Note: TFA in mobile phase is acceptable; the oxime bond is stable to HPLC acid concentrations.

Data Presentation & Optimization

Table 1: Optimization of Oxime Ligation Conditions

Parameter	Condition A (Standard)	Condition B (Optimized)	Outcome (Yield/Rate)
pH	7.4 (PBS)	4.5 (Acetate)	pH 4.5 increases rate by ~50x (protonation of carbonyl).
Catalyst	None	100 mM Aniline	Catalyst increases rate by >100x; essential for dilute reactions.
Temperature	25°C	37°C	Slight rate increase; risk of degradation for sensitive ligands.
Concentration	1 mM	10-50 mM	High concentration favors bimolecular kinetics.

Troubleshooting Guide

- Slow Reaction: Ensure pH is acidic (4.5–5.0). Add more Aniline (up to 300 mM).
- Precipitation: The oxime product may be less soluble than the precursors. Add more DMSO or tert-butanol.
- Hydrolysis: If the product degrades, ensure the final storage buffer is neutral (pH 7.4). While stable, oximes can slowly hydrolyze in strong acid over weeks.

References

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